molecular formula C30H26O11 B1247646 Catechin-(3'-O-3''')-afzelechin

Catechin-(3'-O-3''')-afzelechin

Cat. No. B1247646
M. Wt: 562.5 g/mol
InChI Key: QDQUMKMBQVBHBC-BAAZAXTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Catechin-(3'-O-3''')-afzelechin is a natural product found in Periploca aphylla with data available.

Scientific Research Applications

  • Biosynthesis and Metabolic Engineering :

    • Chemler, Lock, Koffas, and Tzanakakis (2007) described the construction and optimization of Escherichia coli strains for the production of catechins, including (+)-afzelechin and (+)-catechin. They demonstrated the potential of these catechins to modulate insulin secretion by pancreatic β-cells, indicating their relevance in diabetes treatment research (Chemler et al., 2007).
    • Sun et al. (2021) enhanced key metabolic processes related to flavan-3-ols biosynthesis in Saccharomyces cerevisiae, enabling de novo production of afzelechin (AFZ) and catechin (CAT) (Sun et al., 2021).
  • Analytical Characterization and Natural Sources :

    • De Souza et al. (2008) performed HPLC/ESI-MS and NMR analysis on bioactive extracts from Maytenus ilicifolia leaves, identifying low molecular weight components such as afzelechin, epiafzelechin, catechin, and others (de Souza et al., 2008).
    • Karioti et al. (2009) isolated proanthocyanidin glycosides, including afzelechin-(4α→8)-catechin-3-O-β-glucopyranoside, from Quercus ilex L. leaves, indicating the diversity of natural sources of these compounds (Karioti et al., 2009).
  • Biological Activities and Potential Health Benefits :

    • Zhu and Xie (2020) studied the inhibitory activity of flavan-3-ols and dimeric proanthocyanidins, including afzelechin, against the main protease activity of SARS-Cov-2, demonstrating their potential in medicinal applications (Zhu & Xie, 2020).
    • Narváez-Mastache, Novillo, and Delgado (2008) isolated (+)-afzelechin from Eysenhardtia subcoriacea, which exhibited antioxidant activity and improved reduced glutathione levels in rat pancreatic homogenate, suggesting its utility in oxidative stress research (Narváez-Mastache et al., 2008).
  • Chemical Characterization and Structural Analysis :

    • Hillis and Carle (1960) reported the isolation of (+)-afzelechin from the kino of Eucalyptus calophylla, contributing to the chemical characterization of these flavanols (Hillis & Carle, 1960).

properties

Product Name

Catechin-(3'-O-3''')-afzelechin

Molecular Formula

C30H26O11

Molecular Weight

562.5 g/mol

IUPAC Name

(2R,3S)-2-[4-hydroxy-3-[2-hydroxy-5-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]phenoxy]phenyl]-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C30H26O11/c31-15-7-21(35)17-11-23(37)29(40-25(17)9-15)13-1-3-19(33)27(5-13)39-28-6-14(2-4-20(28)34)30-24(38)12-18-22(36)8-16(32)10-26(18)41-30/h1-10,23-24,29-38H,11-12H2/t23-,24-,29+,30+/m0/s1

InChI Key

QDQUMKMBQVBHBC-BAAZAXTHSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)OC4=C(C=CC(=C4)[C@@H]5[C@H](CC6=C(C=C(C=C6O5)O)O)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)OC4=C(C=CC(=C4)C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O

synonyms

catechin-(3'-O-3''')-afzelechin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Catechin-(3'-O-3''')-afzelechin
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Catechin-(3'-O-3''')-afzelechin
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Reactant of Route 5
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Reactant of Route 6
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